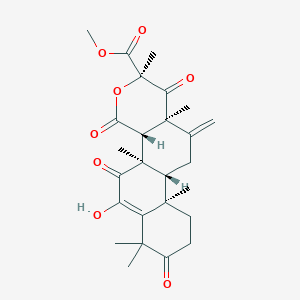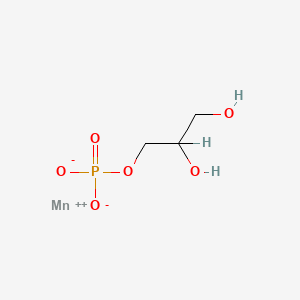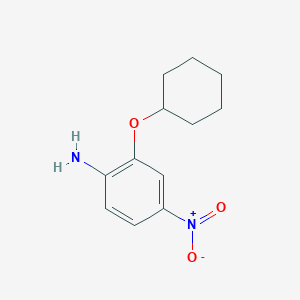![molecular formula C10H4I2S2 B1641506 2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B1641506.png)
2,6-diiodothieno[2,3-f][1]benzothiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene is a compound that belongs to the family of benzo[1,2-b:4,5-b’]dithiophenes. These compounds are known for their rigid planar conjugated structures, which make them valuable in various applications, particularly in the field of organic electronics . The presence of iodine atoms at the 2 and 6 positions enhances the compound’s reactivity and potential for further functionalization .
Preparation Methods
The synthesis of 2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene typically involves the iodination of benzo[1,2-b:4,5-b’]dithiophene. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the sulfur atoms in the dithiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Material Science: The compound’s rigid planar structure makes it suitable for the development of new materials with enhanced electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism by which 2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily related to its electronic properties. The presence of iodine atoms and the conjugated dithiophene ring system contribute to its ability to participate in electron transfer processes . The compound can interact with various molecular targets, including other conjugated systems and metal catalysts, to facilitate reactions such as coupling and substitution .
Comparison with Similar Compounds
2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene can be compared with other similar compounds, such as:
2,6-Diphenylbenzo[1,2-b4,5-b’]dithiophene: This compound has phenyl groups instead of iodine atoms, which affects its reactivity and electronic properties.
Benzo[1,2-b4,5-b’]dithiophene: The parent compound without any substituents, which serves as a basis for further functionalization.
3,7-Dihalo-2H,6H-benzo[1,2-b4,5-b’]dithiophene-2,6-dione: A derivative with halogen atoms and a dione functionality, which exhibits different reactivity and applications.
The uniqueness of 2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene lies in its iodine substituents, which enhance its reactivity and potential for further functionalization, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C10H4I2S2 |
|---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
2,6-diiodothieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C10H4I2S2/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-4H |
InChI Key |
AWBYFGZHMVWYNF-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(SC2=CC3=C1SC(=C3)I)I |
Canonical SMILES |
C1=C2C=C(SC2=CC3=C1SC(=C3)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


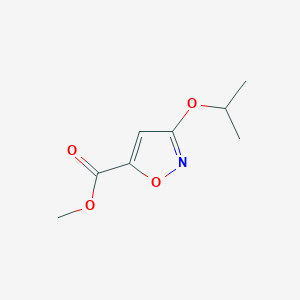
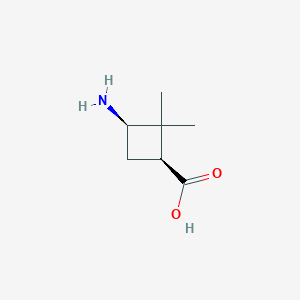
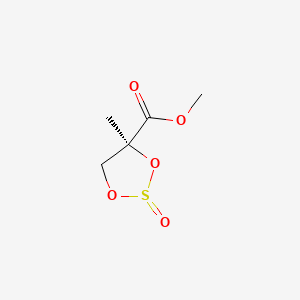

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid](/img/structure/B1641437.png)
![2'-Methoxy-[2,3']bipyridinyl-3-ylamine](/img/structure/B1641438.png)
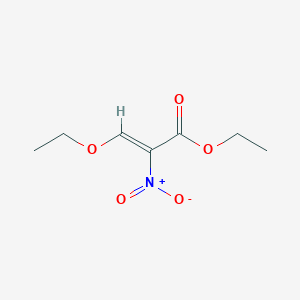
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-cyanooxan-2-yl]methyl benzoate](/img/structure/B1641446.png)
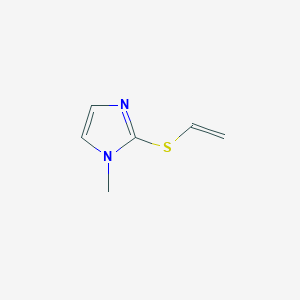
![2-[4-(phenylmethoxycarbonylaminomethyl)phenyl]acetic Acid](/img/structure/B1641461.png)

